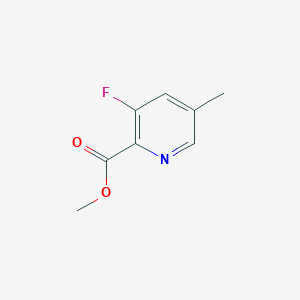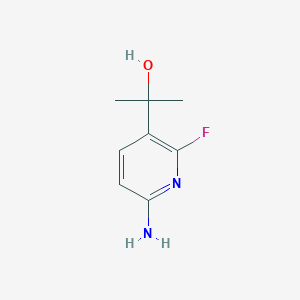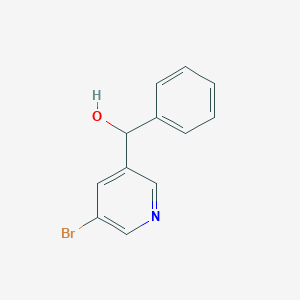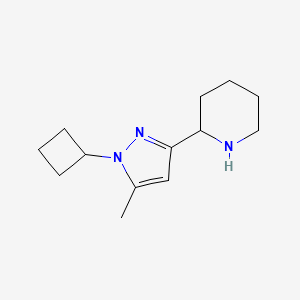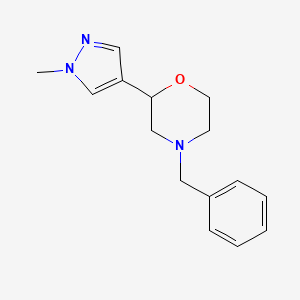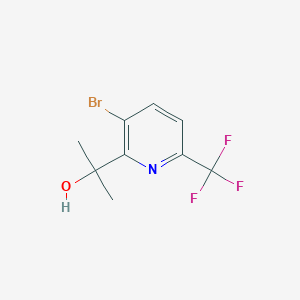
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, along with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a suitable propanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of brominated and fluorinated pyridine derivatives on biological systems.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: This compound is similar in structure but lacks the trifluoromethyl group.
2-(6-Bromo-2-pyridyl)-2-propanol: This compound is structurally similar but does not contain the trifluoromethyl group.
Uniqueness
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H9BrF3NO |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H9BrF3NO/c1-8(2,15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4,15H,1-2H3 |
InChI Key |
IVTMFAYKKXROHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=N1)C(F)(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



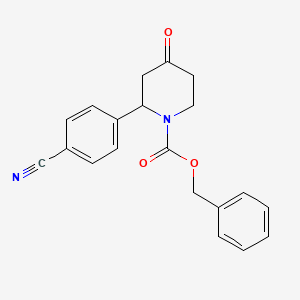
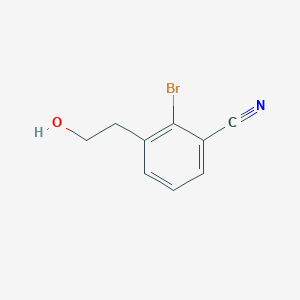
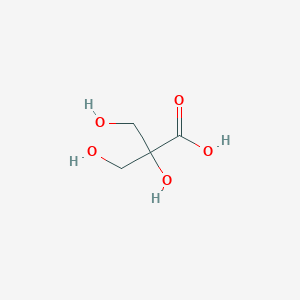
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)

